molecular formula C13H17N3O2 B2689746 N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide CAS No. 941945-92-2

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide

Cat. No.: B2689746
CAS No.: 941945-92-2
M. Wt: 247.298
InChI Key: WEAHLBAPZBDCQO-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide is a chemical compound with diverse applications in scientific research. Its unique properties make it a promising candidate for drug discovery, polymers, and catalysis.

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be compared with similar compounds such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share some structural similarities but differ in their specific functional groups and properties. The unique cyclopropyl and oxalamide groups in this compound contribute to its distinct chemical and biological activities .

Properties

IUPAC Name

N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAHLBAPZBDCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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